![molecular formula C23H22ClN5O2S B2992894 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-05-3](/img/structure/B2992894.png)

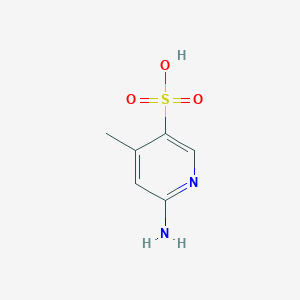

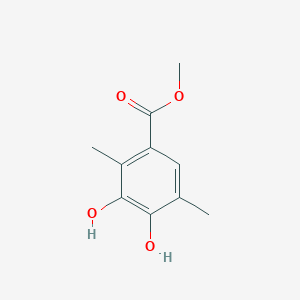

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Activity

This compound and its derivatives exhibit diverse pharmacological activities. Notably, similar quinazoline derivatives have been studied for their potential as α1-adrenoceptor antagonists, showing promise in treating conditions such as hypertension. For example, a novel potent and selective α1-adrenoceptor antagonist demonstrated significant pharmacological activity in rat models, highlighting its potential for further development as a therapeutic agent (Yen et al., 1996).

Anticancer Activity

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their anticancer properties. Certain compounds have shown potent antiproliferative activities against various cancer cell lines, including lung, breast, and colorectal cancers. This suggests that these derivatives could serve as promising leads for the development of new antitumor agents (Li et al., 2020).

Antimicrobial and Antibacterial Activities

Synthetic efforts have also focused on developing quinazoline derivatives with potent antimicrobial and antibacterial effects. Such compounds have been assessed against a range of bacterial and fungal strains, demonstrating significant activity and offering a basis for the development of new antimicrobial agents. For instance, specific derivatives have shown antibacterial activity against pathogens like Pseudomonas and antifungal activity against Aspergillus flavus (Kale & Durgade, 2017).

Binding Properties and Receptor Antagonism

Research on quinazoline derivatives has extended to their binding properties, particularly as ligands for serotonin receptors. These studies have led to the discovery of compounds with selective antagonistic effects on the 5-HT2A receptor, offering potential for the treatment of disorders related to serotonin dysregulation (Deng et al., 2015).

Antihypertensive Effects

Quinazoline derivatives have been investigated for their antihypertensive properties. Compounds with specific structural features have shown the ability to induce hypotension in hypertensive rat models, suggesting their utility as antihypertensive agents. This highlights the potential of quinazoline derivatives in managing high blood pressure and related cardiovascular conditions (Takai et al., 1986).

Mecanismo De Acción

Target of Action

CCG-33614, also known as 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, primarily targets the Rho/SRF (Serum Response Factor) pathway . This pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, and neuronal activity .

Mode of Action

CCG-33614 inhibits the Rho/SRF-mediated transcriptional regulation . It specifically binds to the N-terminal basic domain (NB) of MRTF-A/B, which acts as a functional nuclear localization signal (NLS) of MRTF-A/B . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The inhibition of the Rho/SRF pathway by CCG-33614 leads to the modulation of mitochondrial functions . The drug significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This modulation of mitochondrial functions affects the energy production within the cell .

Result of Action

The inhibition of the Rho/SRF pathway by CCG-33614 leads to a downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . This can have significant effects on the energy metabolism of the cell .

Propiedades

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTLDUMVZIVQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)

![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2992830.png)

![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)